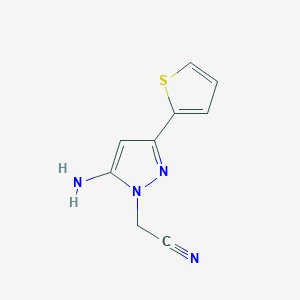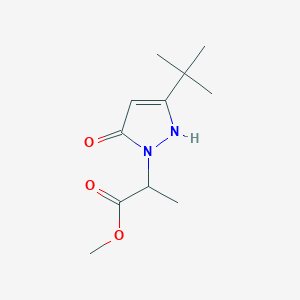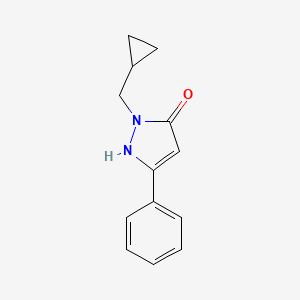![molecular formula C11H15ClN2 B1484025 3-(chlorométhyl)-2-(cyclopropylméthyl)-2,4,5,6-tétrahydrocyclopenta[c]pyrazole CAS No. 2091637-70-4](/img/structure/B1484025.png)
3-(chlorométhyl)-2-(cyclopropylméthyl)-2,4,5,6-tétrahydrocyclopenta[c]pyrazole
Vue d'ensemble
Description
The compound “3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can participate in transition-metal-catalyzed C–H functionalization reactions to form new C–C and C–heteroatom bonds on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, (Chloromethyl)cyclopropane, a related compound, has a melting point of -91°C, a boiling point of 87°C to 89°C, and is not miscible in water .Applications De Recherche Scientifique
Synthèse de dérivés chiraux
Les dérivés de la pyrazolone ont été utilisés comme synthons puissants dans la construction de molécules chirales. Ce composé pourrait potentiellement servir de précurseur pour la synthèse de dérivés de pyrazolone chiraux avec diverses applications dans les produits pharmaceutiques et la science des matériaux .
Composés de coordination énergétiques
La recherche a utilisé des dérivés de la pyrazole pour synthétiser des composés de coordination énergétiques (CCE) par des méthodes de cristallisation par fusion. Le composé en question peut être étudié pour la création de CCE avec des utilisations potentielles dans les propulseurs ou les explosifs .
Matériaux énergétiques
Les composés à base de pyrazolo[4,3-c]pyrazole ont été étudiés pour leur utilisation comme matériaux énergétiques en raison de leur teneur élevée en azote et de leurs bonnes propriétés de détonation. Le composé pourrait être étudié pour son potentiel en tant que nouveau matériau énergétique .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities and potential applications in fields like medicine and agriculture . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.
Propriétés
IUPAC Name |
3-(chloromethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTJVPHUPVSSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




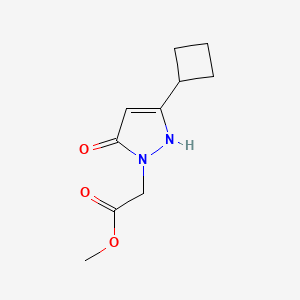
![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)

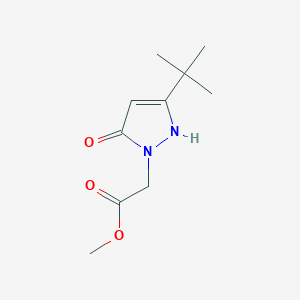
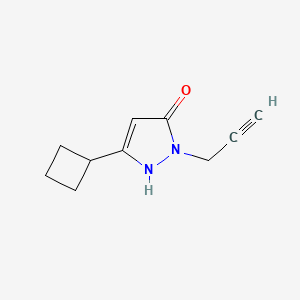
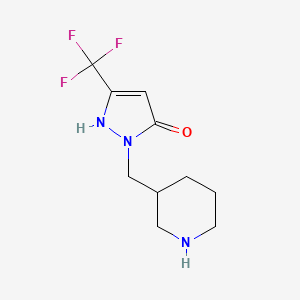


![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
